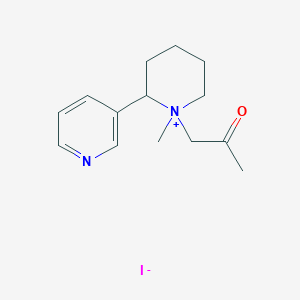![molecular formula C18H28O2S2 B14259411 8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane CAS No. 437716-35-3](/img/structure/B14259411.png)
8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a 1,3-dithiane moiety and a 1,4-dioxaspirodecane ring system. The compound’s molecular formula is C18H28O2S2, and it has a molecular weight of 340.54 g/mol . The compound’s structure and properties make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane involves multiple steps, starting with the preparation of the 1,3-dithiane moiety. This can be achieved through the reaction of a suitable aldehyde or ketone with 1,3-propanedithiol under acidic conditions to form the dithiane ring. The cyclohexyl group is then introduced through a cyclization reaction, followed by the formation of the spirocyclic structure through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce production costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dithiolane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dithiane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dithiolane derivatives, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The dithiane moiety can interact with various enzymes and proteins, potentially inhibiting their activity. The spirocyclic structure may also play a role in the compound’s biological activity by enhancing its stability and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound has a similar spirocyclic structure but contains nitrogen atoms in the ring system.
2,5-Bis(1,3-dithiolan-2-ylidene)-1,3,4,6-tetrathiapentalene: This compound contains a similar dithiane moiety but has a different overall structure.
Uniqueness
8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane is unique due to its combination of a dithiane moiety and a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
437716-35-3 |
|---|---|
Molecular Formula |
C18H28O2S2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
8-[4-(1,3-dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C18H28O2S2/c1-12-21-17(22-13-1)16-4-2-14(3-5-16)15-6-8-18(9-7-15)19-10-11-20-18/h14-15H,1-13H2 |
InChI Key |
AKJFPXHWNBAKLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C2CCC(CC2)C3CCC4(CC3)OCCO4)SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


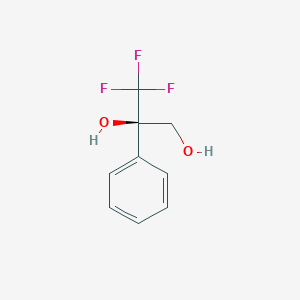
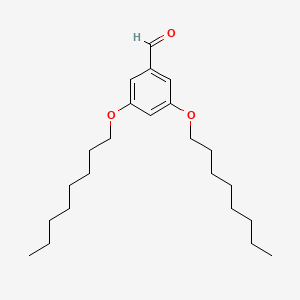
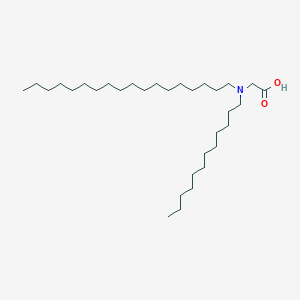
![4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-](/img/structure/B14259344.png)
![6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14259347.png)
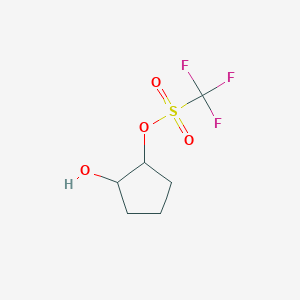
![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)
![Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B14259358.png)
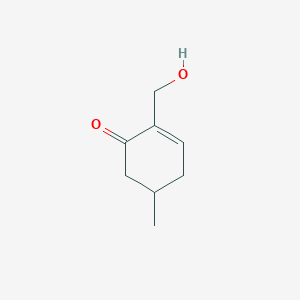
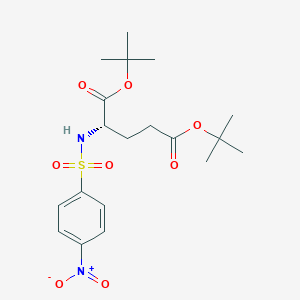
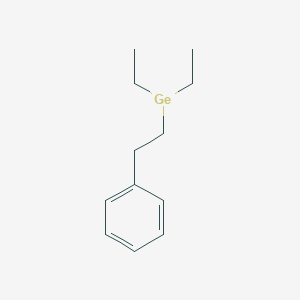
![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)
![1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione](/img/structure/B14259395.png)
